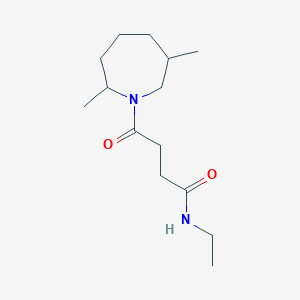
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide is a synthetic organic compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 2,6-dimethyl-1,6-heptadiene, in the presence of a suitable catalyst.
Introduction of the Amide Group: The azepane derivative can be reacted with ethylamine and a suitable acylating agent, such as ethyl chloroformate, to introduce the N-ethyl-4-oxobutanamide moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted azepane derivatives.
Applications De Recherche Scientifique
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-dimethylpiperidin-1-yl)-N-ethyl-4-oxobutanamide: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
4-(2,6-dimethylmorpholin-1-yl)-N-ethyl-4-oxobutanamide: A compound with a morpholine ring, which contains an oxygen atom in addition to the nitrogen atom.
Uniqueness
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and oxygen-containing analogs. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
IUPAC Name |
4-(2,6-dimethylazepan-1-yl)-N-ethyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-4-15-13(17)8-9-14(18)16-10-11(2)6-5-7-12(16)3/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZSBNLLNJHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(=O)N1CC(CCCC1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

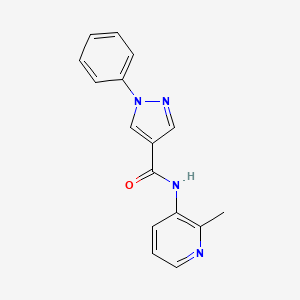
![4,4-dimethyl-N-[(1-methylimidazol-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7598534.png)
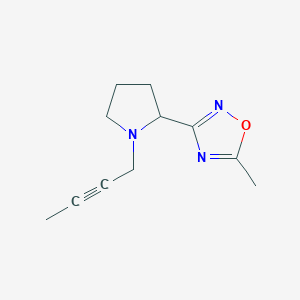
![3-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]butanamide](/img/structure/B7598544.png)
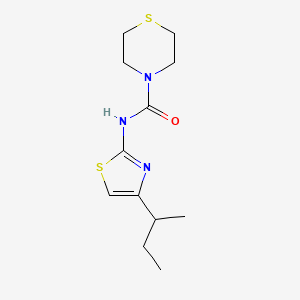
![N-[2-[5-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7598554.png)
![1-[3-[2-(4-Bromopyrazol-1-yl)ethoxy]phenyl]-1,2,4-triazole](/img/structure/B7598562.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7598574.png)
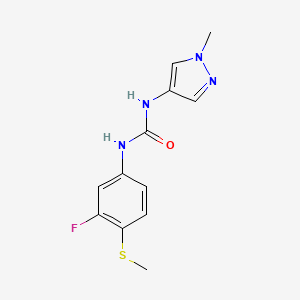
![4-chloro-N-[4-[2-(1H-imidazol-2-yl)ethylamino]-4-oxobutyl]benzamide](/img/structure/B7598581.png)
![1-(2,6-dimethylmorpholin-4-yl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7598596.png)

![2-Butan-2-yl-5-[4-(4-methoxyphenyl)oxan-4-yl]-1,3,4-oxadiazole](/img/structure/B7598611.png)
